Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective GSK3 inhibitor (Ki= 9 nM for GSK-3α). Has little activity against 24 other protein kinases (IC50 > 10 μM). Stimulates glycogen synthesis, gene transcription and is cardio- and neuroprotective. Glycogen synthase kinase 3 (GSK3) is a serine/threonine protein kinase that is inhibited by an assortment of extracellular stimuli including insulin, growth factors, cell specification factors, and cell adhesion. SB-216763 is a potent and selective cell permeable ATP-competitive inhibitor of GSK3α with an IC50 value of 34 nM (similar potency for GSK3β). It stimulates glycogen synthesis in Chang human liver cells with an EC50 value of 3.6 µM and induces expression of a β-catenin-LEF/Tcf regulated reporter gene in HEK293 cells. SB-216763 protects primary neurons from death induced by the PI3-kinase pathway. SB 216763 is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK-3), including the alpha and beta isozymes. It displays neuroprotectant properties and stimulates glycogen synthesis in liver cells. SB 216763 is reported to be used to maintain the undifferentiated state of mouse embryonic stem cells. SB-216763 is a glycogen synthase kinase-3 (GSK3) inhibitor, which can maintain mouse embryonic stem cells (mESCs) in a pluripotent state in the absence of exogenous leukemia inhibitory factor (LIF) when cultured on mouse embryonic fibroblasts (MEFs). SB-216763 is the first GSK3 inhibitor that can promote self-renewal of mESC co-cultured with MEFs for more than two months.
SB-218795 is a potent, selective and competitive non-peptide NK3 receptor antagonist (Ki = 13 nM at hNK3). SB-218795 displays 90-fold and 7000-fold selectivity over hNK2 and hNK1 receptors respectively. SB-218795 is active in vivo, inhibiting agonist-induced pupillary constriction.
SB 218078 is an inhibitor of checkpoint kinase 1 (Chk1) that blocks phosphorylation of cdc25 with an IC50 value of 15 nM. It less potently inhibits cdc2 and PKC (IC50s = 250 and 1,000 nM, respectively) and causes 85% inhibition of PKD1 at 1 µM. SB 218078 releases G2 cell cycle arrest induced by γ-irradiation or the topoisomerase I inhibitor topotecan. In this way, SB 218078 enhances the cytotoxicity of DNA-damaging compounds. SB-218078 is a potent and selective indolocarbazole chk1 inhibitor.
SB 221284 is potent, selective 5-HT2C/2B receptor antagonist. SB 221284 are pKi values are 6.4, 7.9 and 8.6 for 5-HT2A, 2B and 2C receptors respectively.
SB 222200 is a neurokinin-3 (NK3) receptor antagonist (IC50 = 18.4 nM). It is selective for NK3 over NK1 and NK2 receptors (IC50s = 250 and >100,000 nM, respectively). SB 222200 decreases calcium mobilization induced by neurokinin B with an IC50 value of 265 nM in HEK293 cells expressing the recombinant human receptor. It inhibits contractions induced by senktide in isolated rabbit iris sphincter muscle when used at a concentration of 300 nM. SB 222200 (500 pmol, i.c.v.) decreases mean arterial pressure in spontaneously hypertensive, but not normotensive, rats. It prevents senktide-induced head shakes and tail whips in mice (ED50 = 5.6 mg/kg). SB-222200 is a central nervous system penetrant, potent and selective NK-3 receptor antagonist. SB-222200 inhibited I-[MePhe]neurokinin B (NKB) binding to Chinese hamster ovary (CHO) cell membranes stably expressing the hNK-3 receptor (CHO-hNK-3R) with a K(i) = 4.4 nM and antagonized NKB-induced Ca(2+) mobilization in HEK 293 cells stably expressing the hNK-3 receptor (HEK 293-hNK-3R) with an IC = 18.4 nM. SB-222200 was selective for hNK-3 receptors compared with hNK-1 (K(i) > 100,000 nM) and hNK-2 receptors (K(i) = 250 nM).